molecular formula C13H12BrNO3S B230293 N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide

N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B230293
M. Wt: 342.21 g/mol
InChI Key: PKODMDBLGBUNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as BHPS, is a chemical compound that has been widely used in scientific research due to its unique properties. BHPS is a sulfonamide derivative that has been synthesized through various methods and has been used to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been shown to bind to the zinc ion present in the active site of carbonic anhydrase enzymes, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, possibly due to its ability to inhibit the activity of carbonic anhydrase enzymes. N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit the activity of cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, thereby allowing researchers to study the specific role of that enzyme in various physiological processes. However, one of the limitations of using N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are various future directions for the use of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide in scientific research. One potential direction is the development of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide-based drugs for the treatment of various diseases such as cancer and inflammation. Another potential direction is the use of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide as a tool to study the role of carbonic anhydrase enzymes in various physiological processes. Additionally, N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide can be used as a starting point for the development of new sulfonamide derivatives with improved properties and applications.

Synthesis Methods

N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-bromo-4-hydroxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has also been used to study the activity of other enzymes such as cytochrome P450 and sulfotransferases.

properties

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12BrNO3S/c1-9-2-5-11(6-3-9)19(17,18)15-10-4-7-13(16)12(14)8-10/h2-8,15-16H,1H3

InChI Key

PKODMDBLGBUNJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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